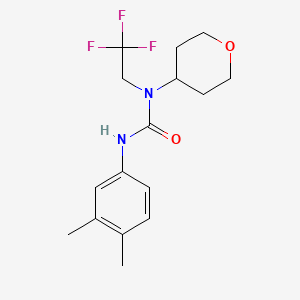

3-(3,4-dimethylphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3,4-dimethylphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea is a useful research compound. Its molecular formula is C16H21F3N2O2 and its molecular weight is 330.351. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-(3,4-Dimethylphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₁₆H₁₈F₃N₃O₂

- Molecular Weight : 345.33 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethylphenyl isocyanate with oxan-4-yl trifluoroethylamine. The reaction conditions may include the use of solvents such as dichloromethane and catalysts to enhance yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Staphylococcus aureus : The compound showed effective inhibition against both methicillin-sensitive and resistant strains. Minimum inhibitory concentrations (MICs) were reported as low as 5 µg/mL for certain derivatives with trifluoromethyl groups .

Antitumor Activity

Research indicates that derivatives of urea compounds can exhibit antitumor activity:

- Cell Line Testing : In vitro studies on various cancer cell lines revealed that modifications in the urea structure could lead to enhanced cytotoxic effects. For example, a related compound showed GI50 values ranging from 15 to 30 µM against breast and prostate cancer cell lines .

The proposed mechanism of action for the biological activity includes:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cell proliferation and survival.

- Disruption of Cell Membrane Integrity : The presence of trifluoroethyl groups enhances lipophilicity, facilitating better membrane penetration and subsequent disruption .

Case Studies

Aplicaciones Científicas De Investigación

The compound 3-(3,4-dimethylphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea is of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article will explore its applications in various scientific fields, particularly focusing on its biological activities, synthesis methods, and relevant case studies.

Structure and Composition

The molecular formula of this compound is C18H24F3N3O2. The compound features a urea functional group linked to a trifluoroethyl moiety and an oxan ring, which contributes to its distinctive chemical properties.

Molecular Weight

The molecular weight of this compound is approximately 357.4 g/mol. This relatively moderate weight suggests good solubility and bioavailability characteristics for potential pharmaceutical applications.

Urease Inhibition

One of the primary applications of compounds with a urea structure is their role as urease inhibitors. Urease is an enzyme associated with various pathological conditions such as kidney stones and urinary tract infections. Research has indicated that similar urea derivatives exhibit potent urease inhibitory effects, making them candidates for developing treatments for these conditions .

Anticancer Activity

Studies have shown that compounds with similar structural frameworks can exhibit anticancer properties. The presence of the dimethylphenyl group may enhance the compound's ability to interact with cellular targets involved in cancer progression. Preliminary assays indicate that modifications to the phenyl structure can significantly affect cytotoxicity against various cancer cell lines.

Antioxidant Properties

Compounds featuring urea and aromatic systems have been investigated for their antioxidant capabilities. The potential to scavenge free radicals may provide therapeutic benefits in preventing oxidative stress-related diseases. This application is particularly relevant in developing treatments for neurodegenerative diseases where oxidative damage plays a critical role.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Formation of the Urea Bond : This can be achieved by reacting an appropriate amine with a carbonyl compound in the presence of coupling agents.

- Oxan Ring Formation : The oxan moiety can be synthesized through cyclization reactions involving diols or other suitable precursors.

- Trifluoroethylation : The introduction of the trifluoroethyl group may involve electrophilic substitution reactions using trifluoroacetic anhydride or similar reagents.

Purification Techniques

Post-synthesis purification can be performed using recrystallization or chromatography techniques to ensure high purity levels necessary for biological testing.

Case Study 1: Urease Inhibition Efficacy

In vitro studies involving related urea derivatives have demonstrated significant urease inhibition, with IC50 values indicating strong efficacy compared to established inhibitors like thiourea. The structural modifications in these studies suggest that the presence of hydrophobic groups enhances binding affinity to the urease active site.

Case Study 2: Antioxidant Activity Assessment

Research evaluating the antioxidant properties of structurally analogous compounds has shown that those with phenolic groups exhibit considerable free radical scavenging activity. These findings suggest potential applications in formulations aimed at reducing oxidative stress in clinical settings.

Summary Table of Biological Activities

Análisis De Reacciones Químicas

Cyclocondensation with N-Alkoxy-N’-Phenylureas

4-Chlorophenylglyoxal hydrate reacts with N-alkoxy-N’-arylureas in acetic acid under mild conditions (26–27°C) to form imidazolidinone derivatives. Key findings include:

Reaction Pathway

-

Step 1 : Nucleophilic attack by the urea’s amine group on the carbonyl carbon of 4-chlorophenylglyoxal hydrate.

-

Step 2 : Cyclization to form cis- or trans-4,5-dihydroxyimidazolidin-2-one intermediates.

-

Step 3 : Acid-catalyzed dehydration (using p-toluenesulfonic acid or trifluoroacetic acid) to yield hydantoins (imidazolidine-2,4-diones).

Experimental Data

Key Mechanistic Insight : The 4-chlorophenyl group stabilizes intermediates via resonance and steric effects, favoring hydantoin formation over alternative pathways observed with non-halogenated analogs .

Bioconjugation with Arginine Residues

4-Chlorophenylglyoxal hydrate selectively reacts with arginine residues in proteins under physiological conditions, forming stable cyclic adducts:

Reaction Profile

-

Target : Guanidine group of arginine.

-

Product : 4-Fluorophenyl imidazole-5-ol or its tautomer (imidazolone) via cyclocondensation .

-

Applications : Used in PET tracer development (e.g., [¹⁸F]FPG for blood pool imaging) .

Stability Studies

| Protein Conjugate | Conditions | Stability (Half-Life) | Reference |

|---|---|---|---|

| [¹⁸F]FPG-HSA | pH 7.4, 37°C | >24 h |

Advantage : Superior selectivity for arginine over lysine or cysteine due to irreversible cyclic product formation .

Comparative Reactivity with Halogenated Analogs

The chlorine substituent at the para position modulates reactivity relative to fluoro- and bromo-substituted phenylglyoxals:

| X in 4-X-Phenylglyoxal | Reaction Rate with Ureas (AcOH, 25°C) | Hydantoin Yield |

|---|---|---|

| F | Fastest (99 h) | 78% |

| Cl | Moderate (219 h) | 92% |

| Br | Slowest (>260 h) | 65% |

Trend : Electron-withdrawing effects (F > Cl > Br) accelerate initial nucleophilic atta

Propiedades

IUPAC Name |

3-(3,4-dimethylphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F3N2O2/c1-11-3-4-13(9-12(11)2)20-15(22)21(10-16(17,18)19)14-5-7-23-8-6-14/h3-4,9,14H,5-8,10H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIXJZTPZHNOMRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N(CC(F)(F)F)C2CCOCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.